molecular formula C5H5F3N2 B2381032 1-(2,2,2-Trifluoroethyl)-1H-imidazole CAS No. 91461-55-1

1-(2,2,2-Trifluoroethyl)-1H-imidazole

Cat. No.: B2381032
CAS No.: 91461-55-1
M. Wt: 150.104
InChI Key: SIQDXYGMYLVBTA-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-imidazole is an organic compound that features a trifluoroethyl group attached to an imidazole ring. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethyl group, which enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazole typically involves the reaction of imidazole with 2,2,2-trifluoroethyl halides under basic conditions. A common method includes the use of 2,2,2-trifluoroethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazole involves its interaction with biological targets through the trifluoroethyl group. This group enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-imidazole is unique due to the combination of the trifluoroethyl group and the imidazole ring. This combination imparts both stability and reactivity, making it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c6-5(7,8)3-10-2-1-9-4-10/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQDXYGMYLVBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91461-55-1
Record name 1-(2,2,2-trifluoroethyl)-1H-imidazole
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